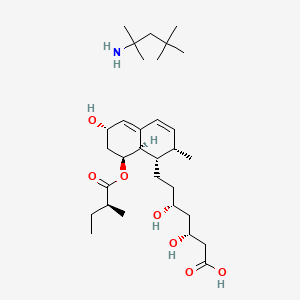

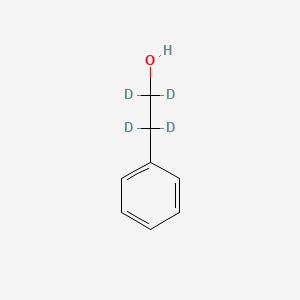

2-苯乙-1,1,2,2-D4-醇

概述

描述

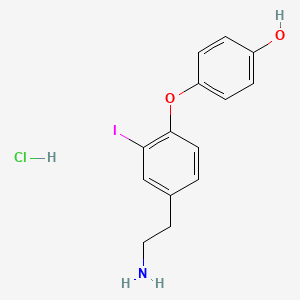

“2-Phenylethan-1,1,2,2-D4-OL” is a chemically intriguing compound characterized by its unique molecular structure . It has deuterium isotopes strategically substituted within its framework, which presents a compelling avenue for isotopic labeling studies, offering valuable insights into the behavior and reactivity of organic molecules . Its aromatic phenyl ring and hydroxyl group confer distinctive properties, making it a noteworthy subject of interest in the field of organic chemistry .

Synthesis Analysis

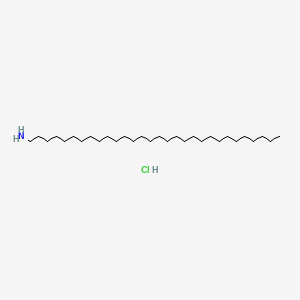

“2-Phenylethan-1,1,2,2-D4-OL” is primarily used in the Pharmaceutical Industry and Drug Discovery . It is an intermediate used in the synthesis of Phenelzine-d4 Sulfate , which is a labeled hydrazine derivative that is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) and also inhibits GABA-transaminase (GABA-T) .

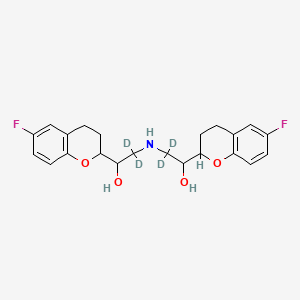

Molecular Structure Analysis

The molecular structure of “2-Phenylethan-1,1,2,2-D4-OL” is unique with deuterium isotopes strategically substituted within its framework . The linear formula of this compound is C6H5CD(OH)CD3 .

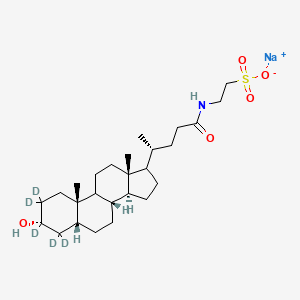

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenylethan-1,1,2,2-D4-OL” include a molecular weight of 126.19 g/mol . The isotopic enrichment is not less than 99.0 atom % D . The compound is hazardous .

科学研究应用

液-液平衡研究

Alonso Tristán 等人 (2018 年) 进行的研究重点是 2-苯乙醇与不同烷烃的液-液平衡 (LLE),利用激光散射浊度法。这项研究对于了解 2-苯乙醇在各种溶剂中的相行为和混溶性至关重要,这对于其在化工和研究应用中的分离和纯化过程至关重要 (Alonso Tristán 等人,2018 年)。

生物技术生产

华和徐 (2011 年) 综述了 2-苯乙醇生物技术生产的进展,重点介绍了微生物转化过程作为化学合成的环保替代方案。这项研究强调了利用生物技术可持续生产芳香族化合物(如 2-苯乙醇)的潜力,该化合物在食品、化妆品和制药行业中具有应用 (华和徐,2011 年)。

结构研究

Barbu 等人 (2001 年) 使用激光诱导荧光和红外荧光-浸渍光谱,结合 DFT 计算,研究了 1-苯乙醇及其水合配合物的结构。了解 2-苯乙醇等化合物的分子结构和相互作用对于在设计更有效的化学反应和工艺中应用它们至关重要 (Barbu 等人,2001 年)。

从头合成

张等人 (2014 年) 关于肠杆菌属 sp. CGMCC 5087 通过苯丙酮酸途径从头合成 2-苯乙醇的研究,提供了从可再生资源生产芳香族醇的新途径的见解。这项工作突出了代谢工程在从简单可再生底物生产有价值的化合物方面的潜力 (张等人,2014 年)。

未来方向

作用机制

Target of Action

2-Phenylethan-1,1,2,2-D4-OL is a chemically intriguing compound characterized by its unique molecular structure . It is a deuterated derivative of the parent API, 2-Phenylethanol

Mode of Action

It is known that the compound’s deuterium isotopes are strategically substituted within its framework . This unique structure presents a compelling avenue for isotopic labeling studies, offering valuable insights into the behavior and reactivity of organic molecules .

Pharmacokinetics

It is known that the compound’s deuterated form makes it highly useful in analytical chemistry, specifically in mass spectrometry-based studies . This suggests that the compound may have distinctive pharmacokinetic properties due to its deuterium isotopes.

生化分析

Biochemical Properties

2-Phenylethan-1,1,2,2-D4-OL is primarily used in the Pharmaceutical Industry and Drug Discovery . It is commonly used as a stable isotope-labeled internal standard for the analysis of 2-Phenylethanol in various matrices

Cellular Effects

As a deuterated derivative of 2-Phenylethanol, it may share some of its parent compound’s properties .

Molecular Mechanism

Its deuterated form makes it highly useful in analytical chemistry, specifically in mass spectrometry-based studies .

属性

IUPAC Name |

1,1,2,2-tetradeuterio-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNZCZEMHIOCP-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)

![(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate](/img/structure/B564552.png)

![2,5-Dimethyl-1-propan-2-yl-2-azabicyclo[4.1.0]heptane](/img/structure/B564563.png)